molecular formula C9H16O3 B1349067 Ethyl 2-ethyl-2-methyl-3-oxobutanoate CAS No. 33697-53-9

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Cat. No. B1349067
CAS RN: 33697-53-9
M. Wt: 172.22 g/mol
InChI Key: NWMTWESXONQJPU-UHFFFAOYSA-N
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Scientific Research Applications

Isotopic Labeling in Proteins

  • Optimized Isotopic Labelling : Ethyl 2-ethyl-2-methyl-3-oxobutanoate is utilized in the optimized isotopic labeling of isoleucine-γ2 methyl groups for NMR studies of high molecular weight proteins. This process enhances magnetization transfer in large proteins, aiding in structural analysis (Ayala et al., 2012).

Synthesis of Novel Compounds

Asymmetric Reduction by Fungi

  • Fungal-mediated Asymmetric Reduction : This chemical is reduced by specific fungi to produce corresponding alcohols with high enantiomeric excess, demonstrating its importance in biochemistry and microbiology (Iwamoto et al., 2000).

Structural and Activity Analysis

  • Crystal and Molecular Structure Studies : Studies involving ethyl 2-ethyl-2-methyl-3-oxobutanoate also focus on determining crystal and molecular structures, which are crucial for understanding its chemical properties and potential applications (Kariyappa et al., 2016).

Marine Microalgae Reduction

  • Marine Microalgae Application : The compound is also reduced by marine microalgae, showcasing its utility in marine biotechnology and enzymatic studies (Ishihara et al., 2001).

properties

IUPAC Name

ethyl 2-ethyl-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMTWESXONQJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342501
Record name Ethyl 2-Ethyl-2-methylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

CAS RN

33697-53-9
Record name Ethyl 2-Ethyl-2-methylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HJ Cristau, X Marat, JP Vors, D Virieux… - Current Organic …, 2005 - ingentaconnect.com
The regioselective Baeyer-Villiger oxidation of a wide range of α,ααdisubstituted β-ketoesters has been developed to synthesize, in good yields, α,α-disubstituted α-acetoxy esters. The …
Number of citations: 5 www.ingentaconnect.com
J Karppanen - 2008 - Helsingin yliopisto
Number of citations: 2

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